This compound belongs to the category of tetrahydroisoindoles, which are known for their diverse pharmacological properties. The presence of a methano group and dione functionality enhances its reactivity and potential interactions with biological targets.
The synthesis of 2-(Prop-2-en-1-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can be achieved through various synthetic routes. A common method involves the Diels-Alder reaction, a [4+2] cycloaddition that forms cyclic compounds from conjugated dienes and dienophiles.
The molecular structure of 2-(Prop-2-en-1-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione features a complex arrangement:
X-ray crystallography or NMR spectroscopy can provide detailed insights into the spatial arrangement of atoms within this molecule. This analysis is crucial for understanding how structural variations affect biological activity.
The chemical reactivity of 2-(Prop-2-en-1-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is primarily driven by its functional groups:
The specific conditions such as temperature and solvent choice can greatly influence the yield and selectivity of these reactions.
The mechanism of action for compounds like 2-(Prop-2-en-1-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione often involves interactions at the molecular level with biological targets:
Molecular docking studies can provide insights into binding affinities and interaction modes with target proteins.
Understanding the physical and chemical properties of 2-(Prop-2-en-1-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is essential for its application:
Techniques such as UV-vis spectroscopy and mass spectrometry are employed to characterize these properties.
The potential applications of 2-(Prop-2-en-1-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione span various fields:
Research indicates that structural modifications can enhance its efficacy against specific diseases such as cancer or diabetes by targeting relevant biological pathways.
The systematic IUPAC name 2-(Prop-2-en-1-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione precisely encodes the compound's molecular architecture. The parent heterocycle is designated as 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, indicating a norbornene-fused imide system with two carbonyl groups (dione) at positions 1 and 3. The "3a,4,7,7a-tetrahydro" prefix specifies partial saturation, while "4,7-methano" defines the bridging methylene group characteristic of norbornene-type frameworks. The substituent "2-(prop-2-en-1-yl)" denotes an allyl group (–CH₂CH=CH₂) attached to the imide nitrogen (N-2 position), consistent with IUPAC numerical locant rules for polycyclic systems [3] [6].
Common names leverage the compound’s relationship to norbornene imides:
This compound belongs to the bicyclic imide subclass of norbornene derivatives, characterized by:
The compound (CAS 13942-77-3) emerged from late 20th-century efforts to functionalize norbornene imides for polymer applications. Initial synthesis likely followed a two-step sequence:
Table 1: Key Historical Milestones
Year Range | Development | Significance |
---|---|---|
1960-1970s | Synthesis of norbornene dicarboximide cores | Established Diels-Alder/imidization routes |
1980-1990s | Functionalization with allyl groups | Enabled radical crosslinking in polymers |
2000s | Commercial listing (CAS 13942-77-3) | Validated industrial demand for research applications |
This allyl-functionalized imide exhibits three key advantages over simpler norbornene imides:
Primary Research Drivers:
Critical Knowledge Gaps:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1